n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine
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Overview
Description
n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound is a tertiary amine, meaning it has three organic substituents attached to the nitrogen atom. The compound is notable for its unique structure, which includes an ethoxy(dimethyl)silyl group, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine typically involves the reaction of butylamine with ethoxy(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the nucleophilic substitution mechanism, where the amine group attacks the silicon atom, displacing the chloride ion. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy(dimethyl)silyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles like halides or alkoxides; reactions are performed in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of new compounds with substituted groups.
Scientific Research Applications
n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Investigated for its potential role in modifying biological molecules and studying their interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxy(dimethyl)silyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with specific proteins, altering their function and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
n-Butylamine: A primary amine with a simpler structure, lacking the ethoxy(dimethyl)silyl group.
n-Butylmethylamine: A secondary amine with one methyl and one butyl group attached to the nitrogen atom.
tert-Butyldimethylsilyl Ethers: Compounds containing the tert-butyldimethylsilyl group, used as protecting groups in organic synthesis.
Uniqueness
n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine is unique due to the presence of the ethoxy(dimethyl)silyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications requiring enhanced membrane permeability and specific interactions with biological targets.
Properties
CAS No. |
54729-89-4 |
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Molecular Formula |
C13H31NOSi |
Molecular Weight |
245.48 g/mol |
IUPAC Name |
N-butyl-N-[[ethoxy(dimethyl)silyl]methyl]butan-1-amine |
InChI |
InChI=1S/C13H31NOSi/c1-6-9-11-14(12-10-7-2)13-16(4,5)15-8-3/h6-13H2,1-5H3 |
InChI Key |
APZMCVDNAQWTQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C[Si](C)(C)OCC |
Origin of Product |
United States |
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